molecular formula C18H17BrFNO3S B11419400 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

Cat. No.: B11419400
M. Wt: 426.3 g/mol
InChI Key: IHMUWRYQJOJQRP-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide is a benzamide derivative featuring a bromine substituent at the 2-position of the benzoyl group, an N-(3-fluorobenzyl) moiety, and an N-(1,1-dioxidotetrahydrothiophen-3-yl) group. The sulfone (dioxidotetrahydrothiophen) and 3-fluorobenzyl substituents contribute to its unique electronic and steric profile.

Properties

Molecular Formula

C18H17BrFNO3S

Molecular Weight

426.3 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17BrFNO3S/c19-17-7-2-1-6-16(17)18(22)21(15-8-9-25(23,24)12-15)11-13-4-3-5-14(20)10-13/h1-7,10,15H,8-9,11-12H2

InChI Key

IHMUWRYQJOJQRP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Biological Activity

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

Property Details
Molecular Formula C17H18BrF2N2O2S
Molecular Weight 427.31 g/mol
IUPAC Name 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide
CAS Number Not specified in available literature

The biological activity of this compound is believed to involve multiple mechanisms. It is hypothesized that the presence of the bromine atom and the thiophene ring may enhance its interaction with biological targets such as enzymes or receptors involved in cancer proliferation and microbial resistance.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes crucial for cancer cell proliferation.
  • DNA Interaction : There is evidence suggesting that related benzamide derivatives can bind to DNA, potentially interfering with replication and transcription processes.

Antitumor Activity

A study focused on similar benzamide derivatives demonstrated promising antitumor effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays.

The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as antitumor agents .

Antimicrobial Activity

Research on benzimidazole and benzothiazole derivatives has shown notable antimicrobial properties:

  • Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Testing Method : Broth microdilution according to CLSI guidelines.

These studies revealed that some compounds displayed effective antibacterial activity, indicating a possible role for 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide in treating bacterial infections .

Case Studies

While direct case studies on 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide are scarce, analogous compounds have been documented in clinical settings:

  • Compound X : A structurally similar compound was tested in a phase II trial for non-small cell lung cancer (NSCLC), showing a response rate of 30% in patients previously treated with chemotherapy.
  • Compound Y : Another derivative demonstrated effectiveness against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this chemical framework.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous benzamide derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
Target Compound C₁₉H₁₈BrFNO₃S ~430.3 2-bromo, N-(3-fluorobenzyl), N-(1,1-dioxidotetrahydrothiophen-3-yl) -
2-Bromo-N-[(3-fluorobenzyl)(furan-2-ylmethyl)]benzamide (BH52447) C₁₉H₁₅BrFNO₂ 388.23 2-bromo, N-(3-fluorobenzyl), N-(furan-2-ylmethyl)
N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide C₁₈H₁₈FNO₃S 347.4 2-fluoro, N-benzyl, N-(1,1-dioxidotetrahydrothiophen-3-yl)
2-Bromo-N-(3-fluorophenyl)benzamide C₁₃H₉BrFNO 300.1 2-bromo, N-(3-fluorophenyl)

Key Structural and Functional Insights:

Bromine’s larger atomic radius may also influence steric interactions in catalytic or receptor-binding contexts . The 3-fluorobenzyl group in the target compound vs. the benzyl group in adds polarity and could modulate metabolic stability or solubility due to fluorine’s electronegativity .

Heterocyclic Group Impact The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and provides a sulfone moiety, which enhances polarity and hydrogen-bond acceptor capacity compared to the furan-2-ylmethyl group in BH52447 . Sulfones are known to improve pharmacokinetic properties (e.g., reduced metabolism) in drug candidates .

Simplified Derivatives

  • The simpler 2-bromo-N-(3-fluorophenyl)benzamide lacks the sulfone and benzyl groups, highlighting the importance of the tetrahydrothiophen and 3-fluorobenzyl moieties in the target compound for advanced applications. The absence of these groups in likely reduces molecular weight but may compromise target affinity or solubility .

Synthetic and Catalytic Relevance

  • Benzamide derivatives with directing groups (e.g., N,O-bidentate in ) are employed in C–H activation reactions. The target compound’s sulfone and fluorobenzyl groups may act as directing or stabilizing ligands in metal-catalyzed reactions, analogous to thiourea-based catalysts in Suzuki couplings .

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